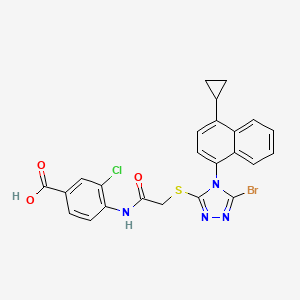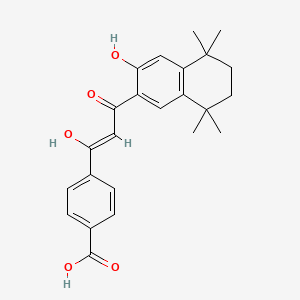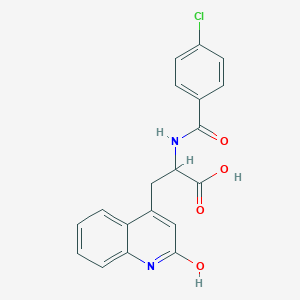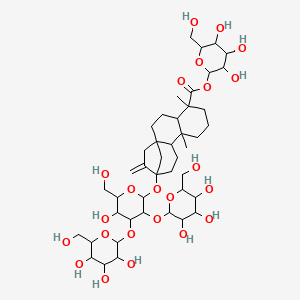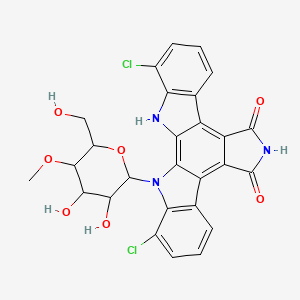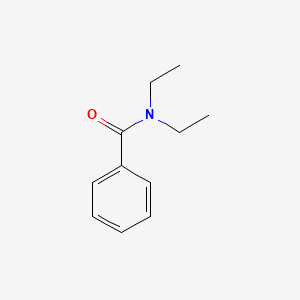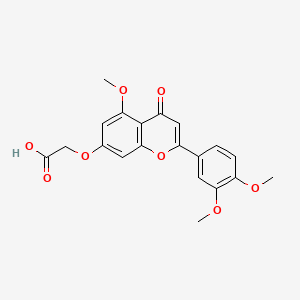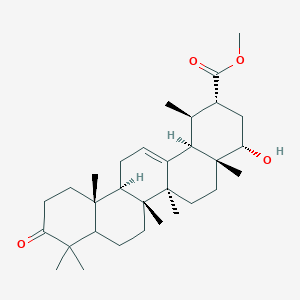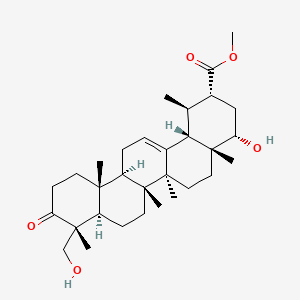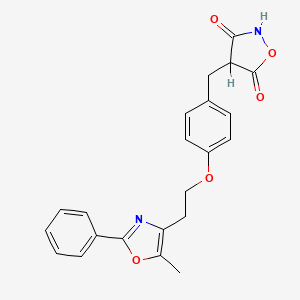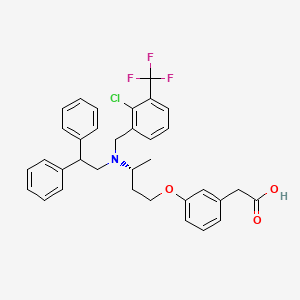
RGX-104 Ácido libre
Descripción general
Descripción
RGX-104 free Acid is an orally bioavailable and potent liver-X nuclear hormone receptor (LXR) agonist that modulates innate immunity via transcriptional activation of the ApoE gene .
Molecular Structure Analysis
The molecular weight of RGX-104 free Acid is 596.08 and its molecular formula is C34H33ClF3NO3 . The SMILES representation of its structure isO=C(O)CC1=CC=CC(OCCC@H(F)F)=C2Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4)C)=C1 . Physical And Chemical Properties Analysis
RGX-104 free Acid is a solid, white to off-white compound . It is soluble in DMSO to a concentration of 100 mg/mL .Aplicaciones Científicas De Investigación
Oncología: Mejora de la eficacia de la quimioterapia
RGX-104 se ha estudiado por su potencial para mejorar la eficacia de los fármacos quimioterapéuticos como el docetaxel. Funciona agotando las células supresoras derivadas de mieloides (MDSC), que se sabe que contribuyen a la resistencia a la quimioterapia . Al combinar RGX-104 con la quimioterapia, existe la posibilidad de superar la resistencia y mejorar los resultados de los pacientes.
Inmunoterapia: Activación de linfocitos citotóxicos
Como agente inmunoterapéutico, RGX-104 activa los linfocitos citotóxicos al modular la inmunidad innata a través de la activación transcripcional del gen ApoE. Este mecanismo puede potencialmente mejorar la respuesta inmune del cuerpo contra los tumores, lo que lo convierte en un activo valioso en las estrategias de tratamiento del cáncer .
Ensayos clínicos: Estudios de escalada de dosis y expansión
RGX-104 está siendo evaluado actualmente en ensayos clínicos para determinar su seguridad y eficacia. Estos estudios implican la escalada de dosis para determinar la dosis máxima tolerada y cohortes de expansión para comprender mejor su potencial terapéutico en varios tipos de cáncer .
Farmacología: Modulación de la inmunidad innata
En la investigación farmacológica, la capacidad de RGX-104 para modular la inmunidad innata es de gran interés. Se dirige a la vía LXR, que desempeña un papel crucial en la regulación del colesterol, el metabolismo de los ácidos grasos y la inflamación, todos los cuales son vitales en el contexto del cáncer y otras enfermedades .
Desarrollo de fármacos: Terapia combinada
RGX-104 se está explorando como parte de regímenes de terapia combinada. Su capacidad para trabajar sinérgicamente con otros fármacos, como los antagonistas de PD-1, ofrece una vía prometedora para el desarrollo de tratamientos contra el cáncer más efectivos .
Biología molecular: Comprensión del microambiente tumoral
En biología molecular, RGX-104 ayuda a comprender el microambiente tumoral al afectar las MDSC y la angiogénesis. Esto contribuye a la comprensión más amplia de la biología tumoral y al desarrollo de terapias dirigidas .
Mecanismo De Acción
Target of Action
RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .
Mode of Action
RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .
Biochemical Pathways
The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .
Result of Action
The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .
Action Environment
The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



